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Compound Name:
Trifluorocyclobutanone

Cat. No.: B12848385

Get Quote

Executive Summary

2-Chloro-2,3,3-trifluorocyclobutanone is a specialized fluorinated building block used to
introduce trifluorinated motifs into small molecule drugs and agrochemicals. Unlike its more
common analog, 3,3-difluorocyclobutanone, this scaffold offers a unique chiral center at C2 and
a gem-difluoro group at C3, creating a distinct electronic and steric profile.

This guide details the 19F NMR spectral signature of the compound, distinguishing it from
regioisomers and common impurities. It also provides a comparative analysis against
alternative fluorinated cyclobutanones to aid in scaffold selection during lead optimization.

Chemical Structure & Properties

The molecule possesses a rigid four-membered ring with a ketone functionality. The presence
of a chlorine and fluorine atom at the

-position (C2) renders the adjacent gem-difluoro group at C3 magnetically non-equivalent
(diastereotopic), leading to a complex second-order NMR spectrum.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b12848385#bc-rfq
https://www.benchchem.com/product/b12848385/docs?utm_src=pdf-body#19f-nmr-characterization-guide-2-chloro-2-3-3-trifluorocyclobutanone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12848385?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Property Data
IUPAC Name 2-Chloro-2,3,3-trifluorocyclobutan-1-one
C
H
Molecular Formula
CIF
O
Molecular Weight 158.51 g/mol

Key Functionality -Chloro ketone (reactive electrophile), Gem-

difluoro group

o C2 is a chiral center; typically synthesized as a
Chirality
racemate

Synthesis & Regiochemistry

The primary route to 2-chloro-2,3,3-trifluorocyclobutanone is the [2+2] cycloaddition of
chlorotrifluoroethylene (CTFE) and ketene. This reaction is governed by electronic polarity,
where the nucleophilic terminus of the fluoroolefin attacks the electrophilic central carbon of the
ketene.

Regiochemical Outcome
The reaction of CTFE (
) with ketene (

) can theoretically yield two regioisomers. The 2-chloro-2,3,3-trifluoro- isomer is formed when
the

end of the olefin bonds to the carbonyl carbon. However, literature on similar fluoroolefins
suggests a mixture is often obtained, requiring careful NMR analysis for confirmation.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b12848385/docs?utm_src=pdf-body#19f-nmr-characterization-guide-2-chloro-2-3-3-trifluorocyclobutanone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12848385?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Major/Minor 2-Chloro-2.3,3-
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Transition State

I
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(CH2=C=0)

Click to download full resolution via product page

Caption: Synthetic pathway via [2+2] cycloaddition showing potential regioisomers.

19F NMR Characterization

The 19F NMR spectrum of 2-chloro-2,3,3-trifluorocyclobutanone is characterized by three
distinct fluorine environments. Due to the chiral center at C2, the two fluorines at C3 are

diastereotopic (
and
), resulting in an AB pattern with further coupling to the fluorine at C2 (

) and protons at C4.

Predicted Spectral Data (CDCI , 376 MHz)
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Chemical Shift Coupling
NHEIETE Assignment Multiplicity SIS
» PpPM)* , Hz)
~c2( Hz (cis/trans)
F-19 -115to0 -125 ddd
) Hz
FC3A Hz (Geminal)
F-19 -120 to -135 ddd
P Hz
FC3@ Hz (Geminal)
F-19 -125 to -140 ddd
_F)

Hz

*Note: Shifts are referenced to CFCI

(0 ppm). Exact values vary by solvent and concentration. The large geminal coupling (

) is the diagnostic feature of the cyclobutane ring.

Key Diagnhostic Features

o Chiral Non-Equivalence: Unlike symmetric 3,3-difluorocyclobutanone (which shows a singlet
or triplet), the C3 fluorines in this molecule will appear as a widely separated AB quartet (or
complex multiplet) due to the adjacent chiral C2-ClI center.

e Geminal Coupling: The geminal F-F coupling constant (

) of ~200—240 Hz is characteristic of fluorinated cyclobutanes, significantly larger than in
acyclic systems.

 Vicinal Coupling: The coupling between F-C2 and F-C3 (

) provides stereochemical information. Cis-fluorines typically exhibit larger

-values than trans-fluorines in cyclobutane rings.
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Comparative Analysis: Alternatives in Drug Design

When selecting a fluorinated cyclobutanone building block, researchers must weigh reactivity

against stability and structural diversity.

2-Chloro-2,3,3-

3,3-

Hexafluorocyclobuta

Feature trifluorocyclobutanon  Difluorocyclobutanon
none
e e
-Cl,
-F _
Structure -F, Perfluorinated
onl
-F y
High:

Reactivity -halo ketone allows Moderate: Standard Very High: Hydrates
nucleophilic ketone reactivity.[1][2] readily; volatile.
substitution at C2.

o Yes (C2).[1] Racemic ) i

Chirality ) No. Achiral. No. Achiral.
mixture.[1][2]

Complex (3 signals, Simple (1 signal,

19F NMR plex (3 sig ] ple (1sig Simple (1 signal).
ABX system). triplet or pentet).

Access to )
] ) Introduction of gem-
trifluorinated scaffolds; ) o
o ] difluoro group Specialized perfluoro-
Application heterocycle synthesis

via Hantzsch-type

reactions.

(bioisostere for C=0
or O).

synthesis.

Recommendation: Use 2-Chloro-2,3,3-trifluorocyclobutanone when you need to introduce a

high F-content motif or require the

-chloro handle for subsequent ring-forming reactions (e.g., synthesis of fluorinated
aminothiazoles). Use 3,3-Difluorocyclobutanone for simple bioisosteric replacement of a

methylene group.
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Experimental Protocol: NMR Sample Preparation

To ensure reproducible characterization, follow this standardized protocol.
e Solvent Selection: Use CDCI

(Deuterated Chloroform) for routine analysis. For resolving overlapping signals, Acetone-d
or Benzene-d
are excellent alternatives due to their different magnetic anisotropy.

¢ Internal Standard: Add

-Trifluorotoluene (
-63.72 ppm) or Hexafluorobenzene (

-164.9 ppm) as an internal reference. Do not rely on the lock signal alone for precise
chemical shift reporting.

e Parameter Setup:
o Spectral Width: Set to at least 100 ppm (-50 to -150 ppm) to capture all signals.
o Relaxation Delay (D1): Set to

2.0 seconds. Fluorine nuclei in strained rings can have long T1 relaxation times;
insufficient delay leads to poor integration accuracy.

o Pulse Angle: 30° pulse is recommended for quantitative integration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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